ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate typically involves multiple steps:
-
Formation of the Piperazine Core: : The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield protected piperazines .
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via nucleophilic substitution reactions. For example, reacting piperazine with 4-chlorobenzyl chloride in the presence of a base can yield the desired chlorophenyl-substituted piperazine .
-
Coupling with Glycine Derivative: : The glycine derivative can be coupled to the piperazine ring using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM).
-
Esterification: : The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds .
-
Biology: : Studied for its interactions with various biological targets, including enzymes and receptors.
-
Medicine: : Investigated for its potential therapeutic effects in treating neurological and psychological disorders due to its ability to interact with neurotransmitter systems.
-
Industry: : Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s piperazine ring can mimic the structure of endogenous neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological and psychological processes.
Properties
Molecular Formula |
C20H28ClN5O4 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
ethyl 4-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28ClN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28) |
InChI Key |
FWYTVXXUHSXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.